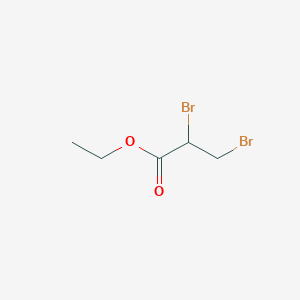

Ethyl 2,3-dibromopropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60552. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dibromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENICUBCLXKLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871038 | |

| Record name | Propanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-13-3 | |

| Record name | Ethyl 2,3-dibromopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dibromopropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,3-dibromopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dibromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2,3-DIBROMOPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XYS8QB3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical properties of Ethyl 2,3-dibromopropionate

An In-depth Technical Guide on the Core Chemical Properties of Ethyl 2,3-dibromopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 3674-13-3) is a halogenated ester of significant interest in organic synthesis and pharmaceutical development. Its bifunctional nature, characterized by two bromine atoms at adjacent positions and an ethyl ester group, imparts a high degree of reactivity, making it a versatile intermediate for the synthesis of a wide array of complex molecules. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications.

Chemical and Physical Properties

This compound is typically a clear, colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 3674-13-3 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₅H₈Br₂O₂ | [1][4][5][6][7] |

| Molecular Weight | 259.92 g/mol | [1][3][4][5][6][7] |

| Appearance | Clear colorless to yellow liquid | [1][2][4][5][9] |

| Boiling Point | 211-214 °C at 746 mmHg | [1][4][5] |

| 81-83 °C at 8 hPa | [3] | |

| Density | 1.788 g/mL at 25 °C | [1][4][5] |

| 1.79 g/cm³ at 20 °C | [3][6] | |

| Refractive Index (n20/D) | 1.5 | [4][5] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [1][3][6] |

| 197 °F | [4][5] | |

| Solubility | Insoluble in water | [1][2][4][5][9] |

| Soluble in common organic solvents | [1] | |

| Storage Temperature | Below +30°C | [3][4][5][6] |

Table 2: Safety and Toxicity Data

| Hazard Information | Value | Reference(s) |

| GHS Hazard Statements | H301 + H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. | [3][6] |

| LD50 Oral (Rat) | 240 mg/kg | [3][10] |

| LD50 Dermal (Rabbit) | 230 mg/kg | [3][4][10] |

| Hazard Class | 8 | [4] |

| Packing Group | III | [4] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of ethyl acrylate (B77674).[2][4]

Experimental Protocol: Synthesis via Bromination of Ethyl Acrylate

This protocol is adapted from established laboratory methods.[2][4]

Materials:

-

Ethyl acrylate (1.0 mole)

-

Bromine (1.2 moles)

-

Carbon tetrachloride (CCl₄) or Acetone (B3395972) as solvent

-

10% Sodium thiosulfate (B1220275) solution

-

Anhydrous Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of ethyl acrylate in the chosen solvent (e.g., acetone or CCl₄) is prepared in a reaction flask equipped with a dropping funnel and a reflux condenser.[2][4]

-

The flask is cooled to 0°C using an ice bath.[4]

-

A solution of bromine in the same solvent is added dropwise to the stirred ethyl acrylate solution.[4] The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred under reflux for a specified period (e.g., 30 minutes to 2 hours).[2][4]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, the mixture is cooled to room temperature and quenched with a 10% sodium thiosulfate solution to remove any unreacted bromine.[2]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.[2]

-

The solvent is removed under reduced pressure to yield the crude this compound.[2][4] Further purification can be achieved by vacuum distillation.[3]

Characterization: The final product is typically characterized by:

-

Gas Chromatography (GC): To determine purity, which is often ≥98.0%.[6][10]

-

Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl group and C-Br bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the molecular structure.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the two bromine atoms and the ester functional group.[1][2] This makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2][5]

Nucleophilic Substitution

The bromine atoms are good leaving groups and can be readily displaced by nucleophiles.[2] A key aspect of its reactivity is the differential reactivity of the two bromine atoms. The primary bromine atom at the 3-position is more susceptible to nucleophilic attack than the secondary bromine atom at the 2-position, primarily due to less steric hindrance.[2] This allows for selective functionalization under controlled reaction conditions.[2]

Caption: Differential reactivity in nucleophilic substitution.

Applications

-

Pharmaceutical Intermediate: this compound is a critical building block for synthesizing complex organic molecules that serve as active pharmaceutical ingredients (APIs).[1][2][5][9] Its structure allows for the introduction of various functional groups, which is essential for drug design and development.[1]

-

Polymerization Catalyst: It is also utilized as a catalyst in the polymerization of ethyl acrylate, which is important for producing specialized polymers with tailored properties.[1][5][9]

Safety and Handling

This compound is a toxic and corrosive substance.[3][4][11] It is harmful if swallowed or if it comes into contact with the skin.[3][11] It causes severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[3] It should be stored in a locked, well-ventilated place, away from incompatible materials.[3] When heated to decomposition, it emits toxic vapors of bromide.[4][9]

This guide provides a foundational understanding of the chemical properties and handling of this compound for professionals in research and development. For more detailed information, consulting the referenced safety data sheets (SDS) is highly recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound CAS#: 3674-13-3 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound for synthesis 3674-13-3 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound for synthesis 3674-13-3 [sigmaaldrich.com]

- 9. This compound | 3674-13-3 [chemicalbook.com]

- 10. This compound for synthesis 3674-13-3 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Analysis of Ethyl 2,3-dibromopropionate: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Ethyl 2,3-dibromopropionate. Due to the limited availability of specific, publicly accessible quantitative spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this compound, this document focuses on the theoretical spectroscopic behavior based on its molecular structure and provides detailed, generalized experimental protocols for the acquisition of such data.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (ester ethyl group) | ~1.3 | Triplet |

| CH₂ (ester ethyl group) | ~4.2 | Quartet |

| CHBr (on C2) | 4.5 - 5.0 | Doublet of doublets |

| CH₂Br (on C3) | 3.8 - 4.2 | Doublet of doublets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 165 - 175 |

| O-CH₂ (ester ethyl group) | 60 - 65 |

| CHBr | 45 - 55 |

| CH₂Br | 30 - 40 |

| CH₃ (ester ethyl group) | ~14 |

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester carbonyl stretch) | 1750 - 1735 | Strong |

| C-O (ester stretch) | 1300 - 1000 | Strong |

| C-H (alkane stretch) | 3000 - 2850 | Medium-Strong |

| C-Br (stretch) | 680 - 515 | Medium-Strong |

Table 4: Predicted Key Mass Spectrometry (MS) Fragments (m/z) for this compound

| Fragment | m/z | Comments |

| [M]⁺ | 258, 260, 262 | Molecular ion peak cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br). |

| [M-OCH₂CH₃]⁺ | 213, 215, 217 | Loss of the ethoxy group. |

| [M-Br]⁺ | 179, 181 | Loss of a bromine atom. |

| [COOCH₂CH₃]⁺ | 89 | Fragment corresponding to the ethyl ester group. |

| [CH₂CH₃]⁺ | 29 | Ethyl cation. |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows and principles involved in the spectroscopic analysis of an organic compound.

The Role of Ethyl 2,3-dibromopropionate in Polymerization Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dibromopropionate is a halogenated ester that serves as a valuable building block in organic synthesis. In the realm of polymer chemistry, its bifunctional nature, owing to the presence of two bromine atoms, makes it a compound of significant interest, primarily as a difunctional initiator in controlled radical polymerization techniques. This technical guide provides a comprehensive overview of the role of this compound in polymerization reactions, with a focus on its application in Atom Transfer Radical Polymerization (ATRP). The guide will delve into the mechanistic pathways, present detailed experimental protocols for analogous systems, and summarize key quantitative data to facilitate its application in research and development.

Core Concepts: this compound as a Difunctional ATRP Initiator

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with well-defined architectures, controlled molecular weights, and low polydispersity. The control over the polymerization process is achieved through a reversible activation/deactivation equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst.

This compound, with its two bromine atoms at the 2 and 3 positions, can function as a difunctional initiator in ATRP. This means that polymer chains can grow from both bromine sites, leading to the formation of telechelic polymers (polymers with functional groups at both ends) or serving as a macroinitiator for the synthesis of block copolymers.

The general mechanism for the initiation of polymerization from a difunctional initiator like this compound in an ATRP system is illustrated below.

Caption: ATRP initiation and propagation using a difunctional initiator.

Quantitative Data Summary

| Initiator | Monomer | Catalyst/Ligand | Temp. (°C) | Time (h) | Conversion (%) | Mn (theoretical) | Mn (experimental) | PDI (Mw/Mn) | Reference |

| Dimethyl 2,6-dibromoheptanedioate | n-Butyl Acrylate (B77674) | CuBr/PMDETA | 70 | 3.6 | 50 | 10,400 | 11,200 | 1.15 | Analogous System |

| Diethyl meso-2,5-dibromoadipate | n-Butyl Acrylate | NiBr2(PPh3)2 | 85 | - | - | - | - | <1.2 | [1] |

| α,α'-Dibromo-p-xylene | 4-Acetoxystyrene | CuBr/bpy | 90 | - | - | - | - | 1.11-1.18 | Analogous System |

Note: Mn = Number-average molecular weight; PDI = Polydispersity Index. Data for analogous systems are provided to illustrate expected trends.

Experimental Protocols

The following is a detailed experimental protocol for the ATRP of an acrylate monomer using a difunctional initiator, adapted from established procedures for similar systems. This protocol can serve as a starting point for experiments with this compound.

Materials:

-

Monomer (e.g., Ethyl Acrylate), inhibitor removed by passing through a column of basic alumina (B75360).

-

Initiator: this compound (purified by distillation or column chromatography).

-

Catalyst: Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol, then dried under vacuum.

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled under reduced pressure.

-

Solvent (e.g., Anisole (B1667542) or Toluene), anhydrous.

-

Inert gas (Argon or Nitrogen).

Experimental Workflow:

Caption: A typical experimental workflow for ATRP.

Detailed Procedure (Example):

-

Reagent Preparation: Ethyl acrylate (20 mL, 184 mmol) is passed through a short column of basic alumina to remove the inhibitor. Anisole (10 mL) is dried and deoxygenated by bubbling with argon for 30 minutes. This compound (0.23 g, 0.92 mmol) is purified and deoxygenated.

-

Reaction Setup: A Schlenk flask is charged with CuBr (0.13 g, 0.92 mmol) under an argon atmosphere. Deoxygenated anisole (10 mL) and PMDETA (0.19 mL, 0.92 mmol) are added via syringe. The mixture is stirred until a homogeneous green-yellow solution is formed.

-

Initiation: The deoxygenated ethyl acrylate and this compound are added to the catalyst solution via syringe.

-

Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

-

Polymerization: The flask is then placed in a preheated oil bath at 80 °C with vigorous stirring. Samples are withdrawn at timed intervals using a degassed syringe to monitor monomer conversion by gas chromatography (GC) and the evolution of molecular weight and polydispersity by gel permeation chromatography (GPC).

-

Termination and Purification: After the desired conversion is reached, the polymerization is terminated by opening the flask to air and cooling it in an ice bath. The mixture is diluted with THF and passed through a column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a large excess of cold methanol, filtered, and dried under vacuum to a constant weight.

Signaling Pathways and Logical Relationships

The core of ATRP is the reversible activation and deactivation of the growing polymer chains. This dynamic equilibrium is crucial for maintaining a low concentration of active radicals, thereby minimizing termination reactions and allowing for controlled polymerization.

Caption: The central equilibrium in Atom Transfer Radical Polymerization.

Conclusion

This compound is a promising difunctional initiator for Atom Transfer Radical Polymerization, offering a pathway to telechelic polymers and block copolymers. While direct experimental data for its use in ethyl acrylate polymerization is sparse, a robust understanding of ATRP mechanisms and extensive data from analogous difunctional initiators provide a strong foundation for its successful application. The experimental protocols and mechanistic diagrams provided in this guide are intended to equip researchers and scientists with the necessary tools to explore the potential of this compound in the synthesis of well-defined polymeric materials for a variety of applications, including drug delivery and advanced materials development. Further research into the specific kinetics and optimization of polymerization conditions using this initiator will undoubtedly expand its utility in the field of polymer chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethyl 2,3-dibromopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dibromopropionate (CAS No: 3674-13-3) is a halogenated ester widely utilized as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and polymer industries. Its chemical structure, featuring two bromine atoms and an ester functional group, imparts a high degree of reactivity, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical characteristics, supported by experimental protocols and safety data, to assist researchers and professionals in its effective and safe application.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. It is characterized by its limited solubility in water but exhibits good solubility in common organic solvents. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₈Br₂O₂ |

| Molecular Weight | 259.92 g/mol |

| Appearance | Clear, colorless to yellow liquid |

| Density | 1.788 - 1.79 g/cm³ at 20-25 °C |

| Boiling Point | 211-214 °C at 746-992 mmHg |

| 81 - 83 °C at 8 hPa | |

| Flash Point | 91 °C (195.8 °F) - closed cup |

| Refractive Index | n20/D 1.5 |

| Water Solubility | Insoluble |

| Storage Temperature | Below +30°C |

Reactivity and Chemical Characteristics

The chemical behavior of this compound is primarily dictated by the presence of two bromine atoms and the ester group. The bromine atoms are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. Notably, the primary bromine atom is more reactive than the secondary bromine atom due to less steric hindrance, allowing for selective functionalization under controlled reaction conditions. The electrophilic nature of the ester group allows it to react with various nucleophiles.

Caption: Relationship between the structure of this compound and its chemical reactivity.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below. These protocols are based on the bromination of ethyl acrylate (B77674).

Method 1: Bromination in Acetone (B3395972)

This method involves the direct bromination of ethyl acrylate using liquid bromine in an acetone solvent.

-

Materials:

-

Ethyl acrylate (1.0 g, 10.0 mmol)

-

Liquid bromine (0.51 mL, 10.0 mmol)

-

Acetone (10 mL)

-

10% Sodium thiosulfate (B1220275) solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

A solution of ethyl acrylate in acetone is prepared in a reaction flask.

-

Liquid bromine is added dropwise to the solution under reflux conditions.

-

The reaction mixture is stirred under reflux for 30 minutes.

-

After cooling to room temperature, the reaction is quenched with a 10% sodium thiosulfate solution to remove any unreacted bromine.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the final product, this compound.

-

Method 2: Bromination in Carbon Tetrachloride

This protocol utilizes carbon tetrachloride as the solvent for the bromination of ethyl acrylate.

-

Materials:

-

Ethyl acrylate (1 mole)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

-

Procedure:

-

A solution of ethyl acrylate in carbon tetrachloride is prepared and cooled to 0°C in a stirred reaction vessel.

-

A solution of bromine in carbon tetrachloride (1.2 moles of Br₂) is added dropwise to the cooled ethyl acrylate solution over a period of 2 hours.

-

After the addition is complete, the reaction mixture is warmed to 60°C and refluxed for 2 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure to obtain this compound, typically in high yield.

-

Caption: A generalized workflow for the synthesis of this compound from ethyl acrylate.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Available data includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While detailed spectra are best obtained from dedicated chemical databases, the expected spectral characteristics are a result of its molecular structure.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory setting. It is toxic if swallowed or in contact with the skin and causes severe skin burns and eye damage.

| Hazard Information | Details |

| GHS Hazard Statements | H301 + H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Toxicity Data | LD50 Oral (Rat): 240 mg/kg. LD50 Dermal (Rabbit): 230 mg/kg. |

Always consult the material safety data sheet (MSDS) before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

Applications

The primary applications of this compound stem from its reactive nature. It is a key intermediate in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Additionally, it serves as a catalyst in the polymerization of ethyl acrylate, which is vital for producing specialized polymers.

Ethyl 2,3-dibromopropionate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2,3-dibromopropionate (CAS No. 3674-13-3). Due to the limited availability of specific, quantitative stability data in publicly accessible literature, this document summarizes established knowledge from safety data sheets and chemical supplier information, and outlines general principles of degradation and stability testing.

Chemical Properties and Identification

This compound is a halogenated ester widely used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] Its reactivity, which makes it a valuable synthetic building block, also necessitates careful handling and storage to prevent degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈Br₂O₂ | [3] |

| Molecular Weight | 259.92 g/mol | [3] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 211-214 °C at 746 mmHg | [1] |

| Density | 1.788 g/mL at 25 °C | [1] |

| Flash Point | 91 °C (197 °F) | [4] |

| Solubility | Insoluble in water | [4] |

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended by various suppliers.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Reference |

| Temperature | Store in a cool place, below +30°C. Some suppliers recommend storage at 2-30°C. | [1][5][6] |

| Atmosphere | Store in a dry and well-ventilated area. | [6] |

| Container | Keep container tightly closed. | [6] |

| Light | Protect from light. | N/A |

| Ignition Sources | Keep away from heat, sparks, and flame. | [5] |

Chemical Stability and Degradation

Incompatible Materials

Contact with incompatible materials can accelerate decomposition.

Table 3: Incompatible Materials

| Material Class | Examples |

| Acids | Strong mineral acids (e.g., HCl, H₂SO₄) |

| Bases | Strong bases (e.g., NaOH, KOH) |

| Reducing Agents | Hydrides, active metals |

Hazardous Decomposition Products

When subjected to heat or fire, this compound can decompose to produce toxic and corrosive fumes.[1]

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen bromide (HBr)

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on general chemical principles.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Detailed, validated stability-indicating assay methods for this compound are not described in the reviewed literature. However, a general workflow for conducting such a study would involve subjecting the compound to stress conditions and monitoring its purity and the formation of degradation products over time.

General Workflow for a Forced Degradation Study

The following diagram outlines a typical experimental workflow for assessing the stability of a chemical compound.

Caption: A generalized workflow for conducting a forced degradation study.

Synthesis Protocol

While not a stability protocol, the following is a general method for the synthesis of this compound, which may be relevant for the preparation of starting material for stability studies.

Synthesis of this compound from Ethyl Acrylate (B77674) [1][2]

-

Reaction Setup: A solution of ethyl acrylate in carbon tetrachloride is prepared in a reaction vessel and cooled to 0°C with stirring.

-

Bromination: A solution of bromine in carbon tetrachloride is added dropwise to the stirred ethyl acrylate solution. The reaction mixture is maintained at 0°C during the addition.

-

Reaction Completion: After the addition is complete, the reaction is allowed to proceed for an additional 2 hours at 0°C.

-

Reflux: The reaction mixture is then warmed to 60°C and refluxed for 2 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

Conclusion

This compound is a reactive chemical that requires storage in a cool, dry, well-ventilated area, away from light and incompatible materials such as strong acids, bases, and reducing agents. While quantitative data on its stability under various conditions are not widely published, its chemical structure suggests susceptibility to hydrolysis and thermal decomposition. For critical applications in research and drug development, it is highly recommended that users perform their own stability studies under conditions relevant to their specific use case. The development of a validated stability-indicating analytical method is a crucial first step in such studies.

References

An In-depth Technical Guide to the Key Reactions of Ethyl 2,3-dibromopropionate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,3-dibromopropionate (CAS No: 3674-13-3), a halogenated ester, serves as a versatile and highly reactive intermediate in organic synthesis.[1][2] Its chemical structure, featuring two bromine atoms at the α- and β-positions relative to the ester functionality, allows for a diverse range of transformations. This guide provides a detailed overview of the core reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic pathways to support its application in research and development, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules.[1][3]

Core Properties and Reactivity

This compound is a clear, colorless to yellow liquid with a molecular weight of 259.92 g/mol .[3] The presence of two bromine atoms, which are good leaving groups, and an electrophilic ester group are the primary determinants of its reactivity.[2] Notably, the primary bromine atom at the 3-position is more susceptible to nucleophilic attack than the secondary bromine atom at the 2-position due to reduced steric hindrance.[2] This differential reactivity allows for selective functionalization under controlled conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈Br₂O₂ | [3] |

| Molecular Weight | 259.92 g/mol | [3] |

| Boiling Point | 211-214 °C at 746 mmHg | [4] |

| Density | 1.788 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.5 | [4] |

| Flash Point | 91 °C (195.8 °F) - closed cup | |

| Solubility | Insoluble in water | [1] |

Synthesis of this compound

The most common method for the preparation of this compound is the bromination of ethyl acrylate (B77674). Two detailed experimental protocols are provided below.

Table 2: Synthesis of this compound from Ethyl Acrylate

| Parameter | Method 1 | Method 2 |

| Reactants | Ethyl acrylate, Liquid bromine | Ethyl acrylate, Bromine |

| Solvent | Acetone (B3395972) | Carbon tetrachloride (CCl₄) |

| Molar Ratio (Acrylate:Bromine) | 1:1 | 1:1.2 |

| Temperature | Reflux | 0 °C initially, then warmed to 60 °C |

| Reaction Time | 30 minutes at reflux | 2 hours at 0 °C, then 2 hours at reflux |

| Work-up | Quenched with 10% sodium thiosulfate (B1220275) solution, dried with Na₂SO₄, and concentrated under reduced pressure. | Solvent evaporated under reduced pressure. |

| Yield | Not specified | 99% |

| Reference | [2] | [4] |

Experimental Protocol 1: Synthesis in Acetone

Under reflux conditions, liquid bromine (0.51 mL, 10.0 mmol) is slowly added dropwise to a solution of ethyl acrylate (1.0 g, 10.0 mmol) in acetone (10 mL). The resulting reaction mixture is stirred under reflux for 30 minutes. After cooling to room temperature, the reaction is quenched with a 10% sodium thiosulfate solution. The mixture is then dried with anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the filtrate is concentrated under reduced pressure to yield the final product.[2]

Experimental Protocol 2: Synthesis in Carbon Tetrachloride

A solution of 1.2 moles of bromine in carbon tetrachloride (CCl₄) is slowly added dropwise to a stirred solution of 1 mole of ethyl acrylate in CCl₄ at 0 °C. The reaction mixture is stirred for 2 hours at this temperature. After the addition is complete, the mixture is warmed to 60 °C and refluxed for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure to afford this compound in 99% yield.[4]

Key Reactions of this compound

The synthetic utility of this compound is demonstrated through its participation in a variety of reactions, including dehydrobromination, nucleophilic substitution, and cyclization reactions.

Dehydrobromination Reactions

Elimination of one or two molecules of hydrogen bromide from this compound provides access to valuable unsaturated esters.

The selective elimination of HBr from the 3-position leads to the formation of Ethyl 2-bromoacrylate. This reaction is typically achieved using a mild base. While a specific high-yielding protocol starting from this compound is not extensively detailed in the provided search results, the formation of Ethyl 2-bromoacrylate is noted as a side reaction during the synthesis of benzoxazine (B1645224) derivatives, suggesting it occurs under basic conditions (e.g., K₂CO₃ in refluxing acetone).

Logical Workflow for Dehydrobromination

Caption: Dehydrobromination pathway of this compound.

Further elimination of the second molecule of HBr from Ethyl 2-bromoacrylate, or a one-pot double elimination from this compound using a strong base, yields Ethyl propiolate, a valuable building block in organic synthesis.

Nucleophilic Substitution and Cyclization Reactions

The electrophilic nature of the carbon atoms bearing the bromine atoms makes this compound an excellent substrate for reactions with various nucleophiles, often leading to the formation of heterocyclic compounds.

The reaction of this compound with primary amines can lead to the formation of aziridine-2-carboxylates. This transformation likely proceeds through a tandem nucleophilic substitution and intramolecular cyclization. The amine first displaces the more reactive primary bromide at the 3-position, followed by an intramolecular attack of the newly introduced amino group on the carbon bearing the secondary bromide, closing the three-membered ring.

Proposed Pathway for Aziridine Synthesis

Caption: Proposed reaction pathway for the synthesis of aziridines.

In a reaction analogous to the Hantzsch thiazole (B1198619) synthesis, this compound can react with thiourea (B124793) to form 2-aminothiazole (B372263) derivatives. A general procedure for a similar reaction with ethyl bromopyruvate suggests that the reaction proceeds by heating the reactants in ethanol (B145695).[5] The likely product from this compound would be ethyl 2-amino-4-thiazolecarboxylate, formed via a cyclocondensation reaction. A related reaction using methyl 2,3-dibromopropanoate with thiourea is known to produce 2-amino-4-thiazolidinones.[6]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-thiazolecarboxylate (Analogous)

A mixture of thiourea (1.2 mmol) and an α-bromo-β-ketoester like ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70 °C for 1 hour. After completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to give the desired product.[5] A similar approach can be adapted for this compound.

Table 3: Hantzsch-Type Thiazole Synthesis with α-Halo Esters

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Reference |

| Ethyl bromopyruvate | Thiourea | Ethanol | 70 °C | 1 h | Ethyl 2-aminothiazole-4-carboxylate | [5] |

| Methyl 2,3-dibromopropanoate | Thiourea | Ethanol | Reflux | Not specified | 2-Amino-4-thiazolidinone derivative | [6] |

This compound is expected to react with a wide range of other nucleophiles, such as azides and thiolates, to afford the corresponding substitution products. For example, reaction with sodium azide (B81097) in a polar aprotic solvent like DMF is a standard method for introducing the azide functionality.[7]

Reformatsky-Type Reactions

The Reformatsky reaction typically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[8] While this compound is an α,β-dihaloester, its application in Reformatsky-type reactions is less common. The reaction of a similar compound, ethyl 2,4-dibromo-2,4-dimethyl-3-oxopentanoate, with zinc and aldehydes has been shown to produce tetrahydropyran (B127337) derivatives, indicating the potential for complex cyclizations.[9]

General Workflow for a Reformatsky-Type Reaction

Caption: General workflow for a Reformatsky-type reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its key reactions, including dehydrobromination, nucleophilic substitution, and cyclization, provide access to a wide array of functionalized molecules, such as unsaturated esters, aziridines, and thiazoles. The differential reactivity of the two bromine atoms offers opportunities for selective transformations. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important chemical intermediate in their synthetic endeavors. Further exploration of its reactivity, particularly in one-pot multi-component reactions and stereoselective transformations, will undoubtedly continue to expand its utility in modern organic chemistry.

References

- 1. Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]

- 3. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 3674-13-3 [chemicalbook.com]

- 5. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Discovery and Synthesis of Ethyl 2,3-dibromopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,3-dibromopropionate is a valuable halogenated ester intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other functionalized propane (B168953) derivatives. Its synthesis, primarily achieved through the electrophilic addition of bromine to ethyl acrylate (B77674), is a classic example of alkene halogenation. This guide provides a comprehensive overview of the historical discovery, key synthetic methodologies, experimental protocols, and reaction mechanisms related to this compound. Quantitative data from various synthetic approaches are summarized, and reaction pathways are visualized to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Discovery and Historical Context

The synthesis of this compound is rooted in the broader historical development of organic chemistry in the 19th century, a period marked by the transition from vitalism to a more scientific understanding of organic compounds.[1] Key advancements in analytical methods by chemists like Liebig enabled the reliable determination of elemental compositions, including halogens, in organic substances.[2] The concept of substitution reactions, where halogens could replace hydrogen in organic compounds, was a significant theoretical leap.[2]

Core Synthesis and Reaction Mechanism

The primary and most common method for the synthesis of this compound is the direct bromination of ethyl acrylate. This reaction is an example of an electrophilic addition, where the electron-rich double bond of the ethyl acrylate attacks the bromine molecule.

The generally accepted mechanism for this reaction proceeds through a cyclic bromonium ion intermediate.

Reaction Mechanism: Electrophilic Addition of Bromine to Ethyl Acrylate

References

Commercial Availability and Technical Guide for Ethyl 2,3-dibromopropionate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and technical specifications of Ethyl 2,3-dibromopropionate (CAS No. 3674-13-3). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific research, offering a centralized source of data, procurement guidance, and a representative experimental protocol.

Overview and Applications

This compound is a significant organic compound utilized across various chemical industries.[1] Typically appearing as a clear, colorless to yellow liquid, its chemical properties are largely defined by the presence of two bromine atoms and an ester functional group.[1][2] These features make it highly reactive and an excellent candidate for nucleophilic substitution reactions, positioning it as a versatile intermediate in organic synthesis.[1]

The primary applications of this compound are notably in the pharmaceutical and polymer industries. It serves as a critical pharmaceutical intermediate, with its structure enabling the efficient synthesis of complex organic molecules that form the backbone of many active pharmaceutical ingredients (APIs).[1][3] Additionally, it is used as a catalyst in the polymerization of ethyl acrylate, which is vital for producing specialized polymers with tailored properties.[1][2][4]

Commercial Suppliers

This compound is commercially available from a range of global suppliers, including major chemical companies and specialized manufacturers. The following table summarizes some of the prominent suppliers.

| Supplier | Noteworthy Offerings | Regions Served |

| Thermo Fisher Scientific | Offers the compound under its Thermo Scientific Chemicals brand (formerly Alfa Aesar), with a typical purity of 97%.[5] | Americas, Europe, Asia Pacific |

| Sigma-Aldrich (Merck) | Provides the product for synthesis with a purity of ≥98.0% (GC), along with comprehensive safety and handling information. | Global |

| TCI America | Supplies this compound with a purity of >98.0% (GC) and offers various pack sizes.[4] | Americas, Europe, Asia Pacific[4] |

| Santa Cruz Biotechnology | Offers the compound for biochemical and proteomics research.[2] | Global |

| Neuchatel Chemie Specialties | An India-based manufacturer and exporter offering the product with 97% purity, primarily for the pharmaceutical industry.[3] | Global |

| ChemicalBook | An online directory listing multiple suppliers and manufacturers, primarily from China, with varying purity levels.[4] | Global |

Technical Specifications

The following tables provide a summary of the key quantitative data for this compound, compiled from various supplier technical data sheets.

Table 1: General Properties

| Property | Value |

| CAS Number | 3674-13-3 |

| Molecular Formula | C₅H₈Br₂O₂ |

| Molecular Weight | 259.92 g/mol [2] |

| Appearance | Clear colorless to pale yellow liquid[4] |

| Purity (Assay by GC) | Typically ≥97% to ≥98.0% |

Table 2: Physical and Chemical Properties

| Property | Value |

| Density | 1.79 g/cm³ at 20°C or 1.788 g/mL at 25°C[2][4] |

| Boiling Point | 211-214 °C at 746 mmHg[2][4] |

| Flash Point | 91 °C (195.8 °F) - closed cup |

| Refractive Index | 1.4985-1.5035 at 20°C or ~1.5[2][4] |

| Solubility | Insoluble in water.[5] Soluble in common organic solvents.[1] |

Table 3: Safety Information

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal), Skin Corrosion, Eye Damage | GHS05, GHS06 | Danger | H301 + H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. |

| Storage | Store in a cool, dry place in a well-sealed container, below +30°C.[5] Incompatible with oxidizing agents, acids, and bases.[5] |

Procurement Workflow

The process of procuring a research chemical like this compound for a research and development setting typically follows a structured workflow. The following diagram illustrates the key stages involved.

Caption: Procurement workflow for research chemicals.

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of a heterocyclic compound, specifically a benzoxazine (B1645224) derivative, using this compound. This protocol is adapted from methodologies described in the scientific literature for the synthesis of pharmaceutical intermediates.

Objective: To synthesize Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate.

Materials:

-

This compound (1.0 eq)

-

2-Aminophenol (B121084) (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous acetone.

-

Addition of Reactant: While stirring the suspension at room temperature, slowly add this compound (1.0 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain the reflux with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of a benzoxazine derivative using this compound, as described in the protocol above.

Caption: Experimental workflow for benzoxazine synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 3674-13-3 [m.chemicalbook.com]

- 3. 2,3-dibromo Ethyl Propionate - Cas # 3674-13-3, 97% Purity | Clear Liquid, Accurate Composition, Pharma Intermediate, Long Shelf Life at Best Price in Mumbai | Neuchatel Chemie Specialties [tradeindia.com]

- 4. This compound | 3674-13-3 [chemicalbook.com]

- 5. This compound | 3674-13-3 [chemnet.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Ethyl 2,3-dibromopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of Ethyl 2,3-dibromopropionate, a key intermediate in pharmaceutical and polymer synthesis.[1][2][3] This document details the compound's physicochemical properties, synthesis of the racemic mixture, and the separation of its enantiomers. Experimental protocols for key synthetic and analytical procedures are provided, alongside a discussion of the compound's stereochemical aspects. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and molecular relationships, adhering to strict visualization standards for clarity and precision.

Introduction

This compound (C₅H₈Br₂O₂) is a halogenated ester that serves as a versatile building block in organic synthesis.[1][3] Its structure, featuring two bromine atoms on adjacent carbons, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals and a catalyst in polymerization reactions.[1][2][3] The presence of a chiral center at the C-2 position gives rise to stereoisomers, the separation and characterization of which are crucial for applications in stereoselective synthesis, particularly in the development of chiral drugs. This guide focuses on the detailed molecular structure, stereochemistry, synthesis, and enantiomeric resolution of this compound.

Molecular Structure and Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Br₂O₂ | [1][4] |

| Molecular Weight | 259.92 g/mol | [4] |

| Boiling Point | 211-214 °C at 746 mmHg | [1][3] |

| Density | 1.788 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.5 | [1][3] |

| Water Solubility | Insoluble | [2][4] |

Spectroscopic Data:

While detailed spectral data for the individual enantiomers are not widely published, general spectroscopic information is available.

-

¹H NMR: Spectra are available for the racemic mixture.[5]

-

¹³C NMR: Data for similar brominated esters are available and can be used for comparative analysis.[6]

-

IR Spectroscopy: Infrared spectra are available for the racemic compound.[7]

-

Mass Spectrometry: Mass spectral data can be used to confirm the molecular weight and fragmentation pattern.

Stereochemistry

The carbon atom at the C-2 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-Ethyl 2,3-dibromopropionate and (S)-Ethyl 2,3-dibromopropionate.

Enantiomers

The two enantiomers are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. The synonyms ethyl (2S)-2,3-dibromopropanoate and ethyl (2R)-2,3-dibromopropanoate are used to denote the specific enantiomers.[4]

Racemic Mixture

The synthesis of this compound from the achiral starting material ethyl acrylate (B77674) typically results in a racemic mixture, which is an equimolar mixture of the (R)- and (S)-enantiomers. This mixture is optically inactive.

Synthesis and Enantiomeric Resolution

Synthesis of Racemic this compound

The standard method for synthesizing racemic this compound is through the electrophilic addition of bromine to ethyl acrylate.

Reaction: CH₂=CHCOOCH₂CH₃ + Br₂ → BrCH₂CH(Br)COOCH₂CH₃

dot

Caption: Synthesis of racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound [3]

-

Reaction Setup: A solution of ethyl acrylate (1 mole) in carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled to 0°C in an ice bath.

-

Addition of Bromine: A solution of bromine (1.2 moles) in CCl₄ is added dropwise to the stirred solution of ethyl acrylate over a period of 2 hours, maintaining the temperature at 0°C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed at 60°C for 2 hours.

-

Work-up: The solvent is removed under reduced pressure to yield this compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Enantioselective Synthesis and Racemization

Attempts at an enantioselective synthesis of this compound have been reported to be challenging due to racemization occurring during the reaction.[8] This racemization is believed to happen through a dehydrobromination mechanism, forming ethyl 2-bromoacrylate as an intermediate, which then undergoes re-addition of HBr, leading to a loss of stereochemical integrity.

dot

Caption: Proposed racemization pathway during synthesis.

Enantiomeric Resolution by Preparative HPLC

The most effective method reported for obtaining enantiomerically pure this compound is the separation of the racemic mixture using preparative High-Performance Liquid Chromatography (HPLC).[8]

Experimental Protocol: Preparative HPLC Separation of Enantiomers [8]

-

Instrumentation: A preparative HPLC system equipped with a chiral stationary phase column is used. A suitable column is Chiralpak AD-H, which contains amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support.

-

Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 95:5 v/v) is typically used as the mobile phase. The optimal composition may need to be determined empirically.

-

Sample Preparation: The racemic this compound is dissolved in the mobile phase.

-

Separation: The sample solution is injected onto the chiral column. The two enantiomers will have different retention times due to their differential interactions with the chiral stationary phase, allowing for their separation.

-

Detection and Collection: A UV detector is used to monitor the elution of the enantiomers. Fractions corresponding to each enantiomeric peak are collected separately.

-

Analysis: The enantiomeric excess (ee) of the collected fractions should be determined using analytical chiral HPLC to confirm the purity of the separated enantiomers.

dot

Caption: Workflow for enantiomeric separation by preparative HPLC.

Conformational Analysis

The rotation around the C2-C3 single bond in this compound leads to different conformational isomers (conformers). The relative stability of these conformers is determined by steric and electronic interactions between the substituents. The most stable conformations are expected to be the staggered conformations, which minimize torsional strain. Of the staggered conformations, the anti-conformation, where the two bulky bromine atoms are 180° apart, is generally the most stable due to minimized steric hindrance. Gauche conformations, where the bromine atoms are 60° apart, are higher in energy.

Structural Characterization

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. In principle, the diastereotopic protons of the CH₂Br group should give rise to a complex splitting pattern in the ¹H NMR spectrum, which can provide information about the preferred conformation. High-resolution NMR studies on the purified enantiomers would be invaluable for a more detailed conformational analysis.

X-ray Crystallography

Conclusion

This compound is a valuable synthetic intermediate with interesting stereochemical properties. While the synthesis of the racemic mixture is straightforward, the preparation of enantiomerically pure forms is challenging via asymmetric synthesis due to racemization. Preparative HPLC with a chiral stationary phase has been demonstrated as a successful method for resolving the enantiomers. Further detailed structural studies, particularly X-ray crystallography of the pure enantiomers, are needed to provide a complete understanding of the molecular geometry and conformational preferences of this important molecule. This guide provides the foundational knowledge and experimental protocols necessary for researchers working with this compound.

References

- 1. This compound | 3674-13-3 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 3674-13-3 [m.chemicalbook.com]

- 4. This compound | 3674-13-3 [chemnet.com]

- 5. This compound(3674-13-3) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(3674-13-3) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Reactivity of bromine atoms in Ethyl 2,3-dibromopropionate

An In-Depth Technical Guide to the Reactivity of Bromine Atoms in Ethyl 2,3-dibromopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized and reactive building block pivotal in organic synthesis and medicinal chemistry. Its utility stems from the presence of two distinct bromine atoms—a primary bromide at the C3 position and a secondary, α-carbonyl bromide at the C2 position—each offering unique opportunities for selective chemical transformations. This guide provides a comprehensive analysis of the reactivity of these bromine atoms, detailing key reaction pathways such as nucleophilic substitution, elimination, and intramolecular cyclizations. It includes detailed experimental protocols for its synthesis and key transformations, summarizes quantitative data, and provides visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding for researchers in drug discovery and chemical development.

Introduction and Physicochemical Properties

This compound (CAS: 3674-13-3) is a halogenated ester widely employed as an intermediate for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its chemical behavior is dominated by the two bromine atoms, which act as excellent leaving groups, and the electron-withdrawing ester functional group that influences the reactivity of the adjacent C-Br bond.[2][3] The molecule typically presents as a clear, colorless to yellow liquid and is soluble in common organic solvents but insoluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈Br₂O₂ | [4] |

| Molecular Weight | 259.92 g/mol | [4] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Boiling Point | 211-214 °C / 746 mmHg | [5] |

| Density | ~1.79 g/cm³ at 20-25 °C | [4][5] |

| Refractive Index (n²⁰/D) | ~1.5 | [5] |

| Solubility | Insoluble in water | [1] |

Synthesis of this compound

The compound is readily synthesized via the electrophilic addition of bromine across the double bond of ethyl acrylate (B77674). The reaction proceeds with high efficiency, providing the vicinal dibromide in excellent yield.

Experimental Protocol: Synthesis via Bromination of Ethyl Acrylate[5]

-

Setup : A round-bottomed flask is charged with 1 mole of ethyl acrylate dissolved in carbon tetrachloride (CCl₄). The flask is equipped with a stirrer and cooled to 0 °C in an ice bath.

-

Bromine Addition : A solution of 1.2 moles of liquid bromine in CCl₄ is added dropwise to the stirred ethyl acrylate solution over a period of 2 hours, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, the reaction mixture is warmed to 60 °C and refluxed for an additional 2 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

Product : this compound is obtained as the final product.

-

Quantitative Data : This protocol reports a yield of 99% .[5]

Caption: Workflow for the synthesis of this compound.

Core Principles of Reactivity

The synthetic value of this compound lies in the differential reactivity of its two carbon-bromine bonds.

-

C3-Br (Primary Bromide) : This bromine is a primary halide and is more susceptible to standard Sₙ2 reactions due to lower steric hindrance. It is the preferred site of attack for many nucleophiles.[3]

-

C2-Br (Secondary, α-Carbonyl Bromide) : This bromine is a secondary halide and is sterically more hindered. However, its position alpha to the carbonyl group makes the attached proton (C2-H) acidic, facilitating base-induced elimination (E2) reactions. This position is also the reactive center in classic reactions like the Hantzsch thiazole (B1198619) synthesis.

This structural arrangement creates a competition between several reaction pathways, which can be controlled by the choice of reagents and reaction conditions. A strong, bulky, non-nucleophilic base will favor elimination, whereas a good, soft nucleophile will tend to favor substitution, likely at the C3 position.

Caption: Competing reactivity pathways for this compound.

Key Reactions and Methodologies

Elimination: Dehydrobromination to Ethyl 2-bromoacrylate

The presence of an acidic proton at the C2 position allows for facile elimination of HBr to form ethyl 2-bromoacrylate, a valuable monomer and synthetic intermediate. This reaction is typically promoted by a non-nucleophilic base to minimize competing substitution reactions.

-

Reagents : A mixture of this compound (0.1 mol) and triethylamine (B128534) (0.15 mol) is prepared in benzene (B151609) (100 ml).

-

Reaction : The mixture is heated under reflux for 5 hours.

-

Workup : The resulting triethylammonium (B8662869) hydrobromide salt is filtered off, and the filtrate is concentrated to yield the product.

-

Quantitative Data : While a specific yield for this protocol is not provided in the available literature, this transformation is known to be efficient.

Nucleophilic Substitution and Cyclization: Aziridine (B145994) Synthesis

This compound is a suitable substrate for the synthesis of ethyl aziridine-2-carboxylate (B8329488) derivatives through reaction with primary amines. The reaction proceeds via a tandem Sₙ2 mechanism, often referred to as a Gabriel-Cromwell reaction.[6] First, the amine displaces the more reactive primary bromide at C3. The resulting secondary amine then undergoes a rapid intramolecular Sₙ2 reaction, displacing the C2 bromide to form the aziridine ring.[6]

-

Reagents : A mixture of an alkyl 2,3-dihalo-3-phenylpropanoate derivative, a primary amine (or sulfonamide), and potassium carbonate (K₂CO₃) is prepared in acetonitrile (B52724) (MeCN).

-

Reaction : The suspension is stirred at room temperature.

-

Product : The reaction yields the corresponding trans-N-substituted-3-arylaziridine-2-carboxylate.

-

Quantitative Data : For related substrates, this type of cyclization reaction proceeds in good to excellent yields (75-97%) .[6]

Nucleophilic Substitution and Cyclization: 2-Aminothiazole (B372263) Synthesis

The α-bromocarbonyl moiety in this compound makes it a potential substrate for the Hantzsch thiazole synthesis. In this reaction, the nucleophilic sulfur atom of thiourea (B124793) attacks the C2 carbon, displacing the bromide. The resulting intermediate then undergoes cyclization and dehydration to form a 2-aminothiazole ring.

-

Nucleophilic Attack : The sulfur atom of thiourea attacks the electrophilic C2 carbon of this compound, displacing the bromide ion via an Sₙ2 reaction.

-

Cyclization : The free amino group of the S-alkylated intermediate attacks the ester carbonyl.

-

Dehydration/Tautomerization : The resulting tetrahedral intermediate eliminates water to form the aromatic 2-aminothiazole ring.

-

Note : The presence of the second bromine at the C3 position may lead to competing reactions or further functionalization of the resulting thiazole. Specific protocols using this compound are not well-documented, likely due to this complexity. However, the fundamental Hantzsch reaction with simpler α-halocarbonyls is a robust and high-yielding process.[7][8]

Summary of Reaction Data

The following table summarizes the key transformations of this compound and its analogues, providing a reference for planning synthetic routes.

Table 2: Summary of Key Reactions and Quantitative Data

| Reaction Type | Reagent(s) | Product Type | Reported Yield | Notes / Reference |

| Synthesis | Ethyl acrylate, Br₂ | Vicinal Dibromide | 99% | Direct bromination in CCl₄.[5] |

| Elimination | Triethylamine (Et₃N) | α-Bromo Acrylate | Not Reported | Protocol available; proceeds via E2 mechanism. |

| Aziridination | Primary Amines, K₂CO₃ | Aziridine-2-carboxylate | 75-97% | Data for analogous substrates; Gabriel-Cromwell reaction.[6] |

| Thiazole Synthesis | Thiourea | 2-Aminothiazole Derivative | Not Reported | Proceeds via Hantzsch synthesis mechanism.[7] |

Conclusion

This compound is a versatile and highly reactive intermediate whose chemistry is governed by the interplay between its two distinct bromine atoms and the adjacent ester group. By carefully selecting reagents and conditions, researchers can selectively target the C2 or C3 position and control the outcome between substitution and elimination pathways. This control allows for the efficient synthesis of valuable downstream products, including α-bromoacrylates, aziridine-2-carboxylates, and potentially complex heterocyclic systems. The protocols and data presented in this guide serve as a foundational resource for scientists and professionals engaged in the design and execution of novel synthetic strategies in pharmaceutical and chemical research.

References

- 1. lookchem.com [lookchem.com]

- 2. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound for synthesis 3674-13-3 [sigmaaldrich.com]

- 5. This compound CAS#: 3674-13-3 [m.chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. html.rhhz.net [html.rhhz.net]

- 8. researchgate.net [researchgate.net]

Solubility profile of Ethyl 2,3-dibromopropionate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Ethyl 2,3-dibromopropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 3674-13-3) is a significant intermediate in the pharmaceutical and polymer industries.[1][2] Its utility in various synthetic processes is greatly influenced by its solubility in organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in quantitative data, and furnishes a detailed experimental protocol for its determination.

Introduction

This compound is a halogenated ester with the molecular formula C₅H₈Br₂O₂.[2] It typically appears as a clear, colorless to light yellow liquid.[1] While it is established to be insoluble in water, it is recognized to have good solubility in common organic solvents.[1][2][3] This general solubility is crucial for its application in organic synthesis, where it serves as a versatile building block.[1][2] However, a thorough review of scientific literature, chemical databases, and supplier technical data sheets reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL, mol/L) for this compound in any organic solvent.

This guide aims to consolidate the available qualitative information and provide a robust, generalized experimental framework for researchers to determine the solubility profile of this compound in solvents of interest.

Qualitative Solubility Profile

Based on available data, this compound is described as being soluble in "common organic solvents." While this information is not quantitative, we can infer its likely solubility in various classes of organic solvents based on the behavior of structurally similar compounds. For instance, the related compound Ethyl 2-bromopropionate is known to be soluble in ethanol, ether, and dichloromethane.[4] Given its structure as a moderately polar halogenated ester, this compound is expected to be miscible with a range of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not publicly available. The following table is provided as a template for researchers to populate as they generate experimental data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric | [Your Study] |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric | [Your Study] |